molecular formula C18H16N2O B2488801 2-{4-[(2-Oxopyrrolidin-1-yl)methyl]phenyl}benzonitrile CAS No. 941083-76-7

2-{4-[(2-Oxopyrrolidin-1-yl)methyl]phenyl}benzonitrile

Cat. No.: B2488801
CAS No.: 941083-76-7
M. Wt: 276.339
InChI Key: CFZQSGWUWLNOLG-UHFFFAOYSA-N
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Description

2-{4-[(2-Oxopyrrolidin-1-yl)methyl]phenyl}benzonitrile is a chemical compound with the molecular formula C18H16N2O and a molecular weight of 276.33 g/mol . It is characterized by the presence of a benzonitrile group and a pyrrolidinone moiety, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(2-Oxopyrrolidin-1-yl)methyl]phenyl}benzonitrile typically involves the reaction of 4-bromobenzonitrile with 2-oxopyrrolidine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures . The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-{4-[(2-Oxopyrrolidin-1-yl)methyl]phenyl}benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{4-[(2-Oxopyrrolidin-1-yl)methyl]phenyl}benzonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{4-[(2-Oxopyrrolidin-1-yl)methyl]phenyl}benzonitrile involves its interaction with specific molecular targets. The pyrrolidinone moiety is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

2-[4-[(2-oxopyrrolidin-1-yl)methyl]phenyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O/c19-12-16-4-1-2-5-17(16)15-9-7-14(8-10-15)13-20-11-3-6-18(20)21/h1-2,4-5,7-10H,3,6,11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFZQSGWUWLNOLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CC2=CC=C(C=C2)C3=CC=CC=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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